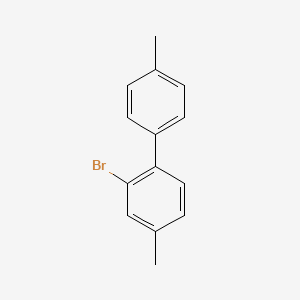

1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSPREZOOUXXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Steric Effects of 2-bromo-4,4'-dimethylbiphenyl

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and steric effects of 2-bromo-4,4'-dimethylbiphenyl, a substituted aromatic hydrocarbon with significant implications in organic synthesis and drug discovery. The presence of a bromine atom in the ortho position to the biphenyl linkage introduces profound steric hindrance, leading to restricted rotation and the phenomenon of atropisomerism. This guide will delve into the structural nuances, conformational dynamics, and synthetic strategies for this molecule. Detailed experimental protocols for its synthesis and characterization, grounded in established methodologies, are provided to equip researchers and drug development professionals with the practical knowledge to utilize this versatile chemical entity.

Introduction: The Significance of Steric Hindrance in Biphenyl Scaffolds

Biphenyls, characterized by two interconnected phenyl rings, are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The rotational freedom around the central carbon-carbon single bond is a key determinant of their three-dimensional structure and, consequently, their biological activity and material properties. When bulky substituents are introduced at the ortho positions of the biphenyl core, steric hindrance can severely restrict this rotation.[1] This phenomenon, known as atropisomerism, gives rise to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric.[2][3] 2-bromo-4,4'-dimethylbiphenyl serves as a quintessential example of a sterically hindered biphenyl, where the interplay between the ortho-bromo substituent and the adjacent phenyl ring dictates its molecular conformation and reactivity. Understanding these steric effects is paramount for the rational design of novel molecules with tailored properties.

Molecular Structure and Conformational Dynamics

The molecular structure of 2-bromo-4,4'-dimethylbiphenyl is defined by the spatial arrangement of its constituent atoms and the rotational barrier around the C1-C1' bond.

Key Structural Parameters

-

Bond Lengths and Angles: The carbon-carbon bond lengths within the phenyl rings are expected to be in the typical aromatic range (approximately 1.40 Å). The C1-C1' bond connecting the two rings will be a single bond, with a length of approximately 1.49 Å. The presence of the bulky bromine atom at the C2 position is likely to cause some distortion in the bond angles of the substituted ring to alleviate steric strain.

-

Dihedral Angle: The most critical structural parameter is the dihedral angle between the planes of the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase, representing a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation). In 2-bromo-4,4'-dimethylbiphenyl, the steric repulsion between the bromine atom and the ortho-hydrogen of the second ring will force a significantly larger dihedral angle, likely in the range of 60-80°.

Steric Effects and the Rotational Barrier

The steric hindrance imposed by the ortho-bromo substituent is the dominant factor governing the conformational properties of 2-bromo-4,4'-dimethylbiphenyl. This steric strain creates a substantial energy barrier to rotation around the C1-C1' bond.

Table 1: Calculated Rotational Barriers for Biphenyl and Substituted Biphenyls

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | Experimental | 1.4 - 1.5 | [4] |

| Biphenyl | CCSD(T) | 1.88 - 2.14 | [4] |

| 2-substituted Biphenyls | Dynamic NMR | up to 15.4 | [4] |

As indicated in Table 1, even a single ortho-substituent can dramatically increase the rotational barrier. For 2-bromo-4,4'-dimethylbiphenyl, the barrier is expected to be high enough to allow for the potential isolation of its atropisomers at or near room temperature.

The following diagram illustrates the concept of the rotational barrier in a substituted biphenyl.

Caption: Rotational energy profile of a substituted biphenyl.

Synthesis of 2-bromo-4,4'-dimethylbiphenyl

The synthesis of 2-bromo-4,4'-dimethylbiphenyl can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and high functional group tolerance.[5]

Synthetic Workflow

The general synthetic strategy involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 2-bromo-4,4'-dimethylbiphenyl, a plausible route is the reaction of 1,2-dibromobenzene with 4-methylphenylboronic acid, or the reaction of 2-bromo-4-methylaniline (after conversion to the corresponding diazonium salt and then to the aryl halide) with 4-methylphenylboronic acid. A more direct and likely successful approach would be the coupling of 2-bromo-1-iodo-4-methylbenzene with 4-methylphenylboronic acid, leveraging the differential reactivity of the C-I and C-Br bonds.

The following diagram outlines a proposed synthetic workflow based on the Suzuki-Miyaura coupling.

Sources

- 1. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

Thermodynamic Stability of 2-bromo-4,4'-dimethyl-1,1'-biphenyl

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Stability Paradox

In the context of drug development and advanced materials, 2-bromo-4,4'-dimethyl-1,1'-biphenyl presents a critical distinction between chemical thermodynamic stability and configurational stability.

While the molecule is chemically robust—possessing high bond dissociation energies typical of the biphenyl core—it is configurationally unstable (atropisomerically labile) at room temperature. This guide provides the mechanistic evidence and experimental protocols required to characterize this instability, ensuring that researchers do not erroneously target this specific scaffold as a resolvable chiral entity without further structural modification.

Key Technical Specifications

| Parameter | Value / Characteristic |

| Chemical Stability | High (Stable to air/moisture; light sensitive) |

| Configurational Stability | Low (Rapidly racemizing at 298 K) |

| Estimated Rotational Barrier ( | ~12–15 kcal/mol (Insufficient for isolation) |

| Critical Feature | Mono-ortho substitution (Insufficient steric bulk) |

| Primary Utility | Precursor for cross-coupling (Suzuki/Buchwald) |

Molecular Architecture & Energetics

The Ortho-Effect and Rotational Barriers

The thermodynamic stability of biphenyls is governed by the steric clash of substituents at the ortho positions (2, 2', 6, 6') during rotation around the C1–C1' pivot bond.

For 2-bromo-4,4'-dimethyl-1,1'-biphenyl :

-

Ortho-Substituents: One Bromine (2-position), Three Hydrogens (2', 6, 6').

-

Para-Substituents: Two Methyl groups (4, 4'). Note: Para substituents exert negligible steric influence on the rotational barrier.

The "Rule of Three" Failure

Empirical data confirms that for a biphenyl to exhibit atropisomerism stable enough for isolation at room temperature (half-life

This molecule possesses only one significant ortho substituent (Bromine, Van der Waals radius ~1.95 Å). Consequently, the steric penalty for passing through the planar transition state is too low to prevent free rotation at ambient temperatures.

Rotational Pathway Diagram

The following diagram illustrates the energy landscape of the rotation. The "Planar Transition State" is the high-energy point where the 2-Br clashes with the 2'-H.

Figure 1: Energy landscape of the C1-C1' bond rotation. The barrier is insufficient to trap enantiomers at room temperature.

Experimental Validation Protocol: Variable Temperature NMR (VT-NMR)

To empirically verify the stability profile of this molecule, one must employ a self-validating Dynamic NMR (DNMR) system. This protocol determines the coalescence temperature (

The Logic of Detection

Since the molecule is symmetric in its rapid-rotation average (making the two rings equivalent on the NMR timescale at RT), standard

Target Signal: The protons at the 6 and 6' positions (ortho to the pivot, but unsubstituted).

-

Fast Exchange (High T): These appear as a single averaged signal (or coupled doublet).

-

Slow Exchange (Low T): The rotation stops on the NMR timescale. The 2-Br makes the environment asymmetric. The 6-H and 6'-H become chemically inequivalent (diastereotopic if a chiral shift reagent is used, or simply distinct due to the frozen chiral conformation).

Step-by-Step Protocol

-

Sample Preparation: Dissolve ~10 mg of 2-bromo-4,4'-dimethyl-1,1'-biphenyl in a low-freezing deuterated solvent (e.g., CD₂Cl₂ or Toluene-d₈ ).

-

Baseline Acquisition (298 K): Acquire a standard

H spectrum. Confirm sharp peaks for the 4,4'-methyl groups (likely ~2.3 ppm). -

Stepwise Cooling: Lower the probe temperature in 10 K increments (298 K

273 K -

Identification of Coalescence (

): Monitor the aromatic region. As rotation slows, the ortho-proton signals will broaden significantly.-

Expected

: Likely between -80°C and -40°C for a mono-ortho bromide.

-

-

Calculation: Apply the Eyring equation at

:

VT-NMR Workflow Diagram

Figure 2: Operational workflow for determining the rotational barrier via Variable Temperature NMR.

Synthetic Utility & Handling

While configurationally unstable, the molecule is a vital prochiral intermediate . Its thermodynamic stability regarding chemical bonds allows it to survive harsh reaction conditions.

Chemical Reactivity Profile

-

C–Br Bond: The 2-bromo position is activated for oxidative addition by Palladium (0). It is the primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C–C Pivot: Stable to hydrolysis and oxidation.

-

Light Sensitivity: Aryl bromides can undergo homolytic cleavage under UV light. Store in amber vials.

Comparative Stability Data

To contextualize the stability of 2-bromo-4,4'-dimethyl-1,1'-biphenyl, compare it to established analogs:

| Compound | Ortho Substituents | Rotational Barrier ( | Resolution at RT? |

| Target Molecule | 1 (Br) | ~15 kcal/mol | NO |

| 2-Methylbiphenyl | 1 (Me) | ~13 kcal/mol | NO |

| 2,2'-Dimethylbiphenyl | 2 (Me, Me) | ~17-19 kcal/mol | NO (Slow racemization) |

| BINAP / BINOL | Bridged/Bulky | >35 kcal/mol | YES |

Strategic Implication for Drug Design

If this scaffold is intended to be a chiral pharmacophore, the design must be modified.

-

Strategy A: Introduce a substituent at the 2'-position (e.g., -Cl, -Me, -OMe) to raise the barrier via the "buttressing effect" and direct steric clash.

-

Strategy B: Use the molecule only as an achiral spacer or linker.

References

-

Wolf, C. (2021). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.

-

Lunazzi, L., Mancinelli, M., Mazzanti, A., et al. (2012).[1] Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10, 1847-1855.[2]

-

Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Correlated Rotation in Stereodynamics of Organic Compounds. European Journal of Organic Chemistry.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

National Institute of Standards and Technology (NIST). (2023). 1,1'-Biphenyl, 4-bromo-4'-methyl- Properties. NIST Chemistry WebBook.[3]

Sources

Electronic Architecture & Synthetic Utility of Dimethyl-Substituted Bromobiphenyls

Topic: Electronic Properties of Dimethyl-Substituted Bromobiphenyls Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Orthogonal Control of Conjugation

Dimethyl-substituted bromobiphenyls represent a specialized class of biaryl scaffolds where the interplay between steric hindrance (driven by methyl positioning) and electronic induction (driven by the bromine atom) allows for precise tuning of molecular orbitals.

For researchers in optoelectronics and medicinal chemistry, these molecules are not merely intermediates; they are "tunable switches." The core technical insight of this guide is the Twist-Electronic Coupling : by varying the methyl positions from ortho to para, one can modulate the inter-ring torsion angle (

Electronic Properties & Structure-Property Relationships (SPR)

The electronic behavior of these systems is governed by the Cosine Square Law of conjugation (

The "Twist" Effect: Steric Inhibition of Resonance

The placement of the dimethyl groups dictates the HOMO-LUMO gap more significantly than the bromine substituent.

| Isomer Class | Methyl Position | Torsion Angle ( | Electronic State | UV-Vis Characteristic |

| Planar-Active | 3,3' or 4,4' (Meta/Para) | Extended | Bathochromic shift (Red-shift). High molar absorptivity ( | |

| Twisted-Inactive | 2,2' or 2,6 (Ortho) | Broken conjugation. Rings act as isolated arenes. | Hypsochromic shift (Blue-shift). Spectrum resembles isolated xylenes. | |

| Asymmetric | 2,4' (Mixed) | Partial conjugation. | Intermediate absorption bands. |

The Bromine "Heavy Atom" Effect

While methyl groups control geometry, the bromine atom introduces:

-

Inductive Withdrawal (-I): Lowers the energy of the HOMO, increasing oxidation potential.

-

Spin-Orbit Coupling: The heavy nucleus of bromine (

) facilitates Intersystem Crossing (ISC), making these scaffolds useful for phosphorescent host materials in OLEDs. -

Lipophilicity: In drug design, the Br-C bond adds significant lipophilicity (

increase), aiding membrane permeability.

Logic Flow: From Structure to Signal

The following diagram illustrates how structural choices propagate to observable electronic properties.

Figure 1: Mechanistic flow showing how ortho-substitution breaks conjugation, widening the band gap.

Synthetic Protocols & Methodology

Reliable synthesis of specific isomers is critical to avoid inseparable mixtures. The Suzuki-Miyaura Cross-Coupling is the industry standard for high-fidelity synthesis of these biaryls.

Protocol: Regioselective Synthesis of 4'-Bromo-2,6-dimethylbiphenyl

Objective: Synthesize a highly twisted biaryl scaffold. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.

Reagents:

-

Aryl Halide: 1-Bromo-4-iodobenzene (1.0 eq) - Using the iodo-site for selective coupling.

-

Boronic Acid: 2,6-Dimethylphenylboronic acid (1.1 eq).

-

Catalyst:

(3-5 mol%). -

Base:

(2.0 eq) or -

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

) to remove -

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Add

under positive Argon flow. -

Reflux: Heat to

for 12-16 hours. Monitor via TLC (Hexane/EtOAc 9:1).-

Checkpoint: The reaction rate will be slower than standard biphenyls due to the steric bulk of the 2,6-dimethyl group hindering transmetallation.

-

-

Workup: Cool to RT. Dilute with

, wash with brine ( -

Purification: Flash chromatography on Silica Gel.

-

Note: The product will elute rapidly due to high lipophilicity and non-planarity.

-

Synthesis Workflow Diagram

Figure 2: Operational workflow for the regioselective synthesis of sterically hindered bromobiphenyls.

Applications in Drug Discovery & Materials[3]

Medicinal Chemistry: The "Sartan" Scaffold

The biphenyl core is ubiquitous in Angiotensin II Receptor Blockers (ARBs).

-

Role of Methyls: In drug design, adding methyl groups to the biphenyl core restricts rotation (atropisomerism).[2] This locks the pharmacophore into a specific bioactive conformation, potentially increasing potency and selectivity [1].

-

Role of Bromine: Serves as a "handle" for further functionalization (e.g., converting Ar-Br to Ar-CN or Ar-Tetrazole) or as a metabolic blocker to prevent hydroxylation at the para-position.

Material Science: Liquid Crystals

4-substituted-4'-cyanobiphenyls are classic mesogens (liquid crystals).[3]

-

Dimethyl Effect: Introducing lateral methyl substituents (e.g., at the 3-position) depresses the melting point and broadens the nematic phase range by disrupting efficient crystal packing [2].

-

Bromine Precursors: Bromobiphenyls are the immediate precursors to these nitrile-based liquid crystals via Rosenmund-von Braun cyanation.

Characterization Data Summary

When characterizing these compounds, the following spectral features are diagnostic:

| Technique | Parameter | Observation in Dimethyl-Bromobiphenyls |

| 1H NMR | Chemical Shift ( | Methyl protons appear at 2.1-2.4 ppm. In ortho-substituted isomers, shielding effects from the adjacent ring current may shift these signals upfield. |

| 13C NMR | Ipso-Carbon | The carbon bearing the bromine shows a characteristic signal |

| UV-Vis | Ortho-dimethyl: | |

| Mass Spec | Isotope Pattern | Distinctive 1:1 doublet (M and M+2) characteristic of |

References

-

Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

-

Gray, G. W. (1982). The Chemistry of Liquid Crystals.[3][4] Philosophical Transactions of the Royal Society A. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews. Link

-

Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society. Link

Sources

crystal packing and x-ray diffraction of 2-bromo-4,4'-dimethylbiphenyl

An In-depth Technical Guide to the Synthesis, X-ray Diffraction, and Crystal Packing of 2-bromo-4,4'-dimethylbiphenyl

This guide provides a comprehensive technical overview of the synthesis, single-crystal growth, and structural analysis of 2-bromo-4,4'-dimethylbiphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of halogenated organic compounds. The narrative delves into the causality behind experimental choices, offering field-proven insights grounded in authoritative scientific principles.

Introduction: The Significance of Halogenated Biphenyls

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry, functional materials, and polymer science.[1] The introduction of halogen atoms, such as bromine, onto the biphenyl scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and, critically, its solid-state packing arrangement.[2][3] The bromine substituent, with its size and polarizability, can engage in specific, directional non-covalent interactions, such as halogen bonding, which are increasingly exploited in the field of crystal engineering to design materials with desired topologies and properties.[4][5]

Understanding the precise three-dimensional arrangement of molecules in a crystal lattice is paramount, as it dictates macroscopic properties like solubility, melting point, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining molecular and supramolecular structures at atomic resolution.[6] This guide uses 2-bromo-4,4'-dimethylbiphenyl as a case study to illustrate the complete workflow from synthesis to detailed structural elucidation, providing a robust framework for the study of related halogenated aromatic systems.

Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of a high-purity compound, as impurities are a primary inhibitor of quality crystal growth.[7][8]

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most efficient and versatile methods for constructing C-C bonds between aromatic rings, making it ideal for synthesizing unsymmetrical biphenyls.[1][9][10] The reaction couples an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of 2-bromo-4,4'-dimethylbiphenyl

-

Reactant Preparation: In a Schlenk flask under an inert nitrogen atmosphere, combine 1-bromo-2-iodo-4-methylbenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq). The choice of catalyst and ligand is crucial for optimizing yield and minimizing side reactions.[1]

-

Solvent Addition: Introduce a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). The aqueous phase is necessary for the activation of the boronic acid with the base.

-

Reaction: Heat the mixture with vigorous stirring at a temperature of 90-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous workup by extracting the organic phase, washing with brine, and drying over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product is then purified via silica gel column chromatography to achieve the high purity (>99%) required for crystallization.[11]

Growing X-ray Quality Single Crystals

The growth of a single crystal suitable for SCXRD is often the most challenging step.[6][12] The primary objective is to allow molecules to transition from a disordered solution state to a highly ordered solid state in a slow, controlled manner.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound moderately well.[7] For 2-bromo-4,4'-dimethylbiphenyl, a nonpolar or moderately polar solvent like hexane, ethyl acetate, or a mixture thereof is a logical starting point.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean, dust-free vial. Gentle warming can be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any microscopic dust particles or impurities that could act as unwanted nucleation sites.[13]

-

Slow Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations.[8] Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of a few large, well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, its three-dimensional structure can be determined.[8]

Workflow: From Crystal to Structure

The process follows a well-defined path from data collection to the final refined structural model.

-

Crystal Mounting & Screening: A single crystal is carefully selected and mounted on a goniometer head. An initial screening is performed to assess crystal quality and determine the unit cell parameters.

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations, leading to higher resolution data. It is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are then refined against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement.

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Crystallographic Data and Molecular Conformation

The final output of an SCXRD experiment is a set of crystallographic data that precisely defines the crystal lattice and the geometry of the molecule within it. While a specific structure for 2-bromo-4,4'-dimethylbiphenyl is not publicly available, the following table presents representative data based on similar substituted biphenyls found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[14][15][16]

| Parameter | Representative Data |

| Chemical Formula | C₁₄H₁₃Br |

| Formula Weight | 261.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 5.0 - 10.0 |

| c (Å) | 10.0 - 15.0 |

| β (°) | 95.0 - 105.0 |

| Volume (ų) | 800 - 1200 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.40 - 1.60 |

| Final R-indices [I>2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 |

| CCDC Deposition Number | (Typically assigned upon publication) |

Molecular Conformation: The Dihedral Angle

A key structural feature of biphenyl derivatives is the dihedral angle between the planes of the two phenyl rings. In 2-bromo-4,4'-dimethylbiphenyl, significant steric hindrance exists between the bromine atom on one ring and the methyl group on the other, both at the ortho (2 and 2') positions relative to the inter-ring C-C bond. This steric clash forces the rings to twist out of coplanarity.[2][17] This angle is typically expected to be in the range of 50-70°, a significant deviation from the planar conformation observed in some para-substituted biphenyls.[14] This twist has profound implications for the molecule's electronic properties and its ability to engage in intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture is a delicate balance of various weak, non-covalent forces that collectively stabilize the crystal lattice.[18] In halogenated compounds, the interplay between halogen bonds and more conventional hydrogen bonds is a defining feature of the crystal packing.[4][19]

-

Halogen Bonding (C-Br···X): The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Br bond.[5] This allows it to act as an electrophile and interact favorably with nucleophiles. In the crystal structure of 2-bromo-4,4'-dimethylbiphenyl, this could manifest as C-Br···Br interactions, forming chains or dimeric motifs, or C-Br···π interactions, where the bromine of one molecule is directed towards the electron-rich face of a phenyl ring on a neighboring molecule.[4]

-

Weak Hydrogen Bonding (C-H···π and C-H···Br): While lacking classical hydrogen bond donors, the aromatic and methyl C-H groups can act as weak donors. C-H···π interactions, where a C-H bond points towards the face of a phenyl ring, are common and contribute significantly to the packing of aromatic molecules.[4] Additionally, weak C-H···Br interactions, where a hydrogen atom interacts with the electron-rich equatorial region of the bromine atom, are also plausible.[19]

-

π-π Stacking: The aromatic rings can interact through π-π stacking. Given the twisted conformation of the biphenyl core, a perfectly parallel, cofacial arrangement is unlikely. Instead, parallel-displaced or T-shaped (edge-to-face) geometries are more probable, maximizing attractive electrostatic and dispersion forces while minimizing repulsion.

-

van der Waals Forces: These ubiquitous dispersion forces, arising from transient fluctuations in electron density, provide a significant, non-directional contribution to the overall lattice energy, filling the voids between molecules.[18]

Caption: Key intermolecular interactions governing crystal packing.

Conclusion

This guide has detailed the multifaceted process of characterizing the solid-state structure of 2-bromo-4,4'-dimethylbiphenyl, from its rational synthesis to the intricate analysis of its crystal packing. The molecular structure is dominated by a significant dihedral twist between the phenyl rings, a direct consequence of steric hindrance from the ortho-substituents. The supramolecular assembly is governed by a sophisticated interplay of directional interactions, including halogen bonds (C-Br···X), weak hydrogen bonds (C-H···π, C-H···Br), and π-π stacking, all underpinned by dispersive van der Waals forces. A thorough understanding of these packing motifs, made possible by single-crystal X-ray diffraction, is indispensable for the rational design of new molecular materials and active pharmaceutical ingredients with tailored solid-state properties.

References

-

Beran, G. J. O. (2023). Frontiers of Molecular Crystal Structure Prediction for Pharmaceuticals and Functional Organic Materials. Chemical Science, 14(46), 13290–13312. Link

-

Desiraju, G. R. (2018). C–X···X–C vs C–H···X–C, Which One Is the More Dominant Interaction in Crystal Packing (X = Halogen)? Crystal Growth & Design, 18(10), 5757-5760. Link

-

Dounay, A. B., & Hatanaka, K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Kansas. Link

-

Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Link

-

McCann, L. C., & Le Magueres, P. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548-2567. Link

-

Caballero, A., et al. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules, 23(11), 2948. Link

-

Mohan, S., et al. (2018). C–X···X–C vs C–H···X–C, Which One Is the More Dominant Interaction in Crystal Packing (X = Halogen)? Crystal Growth & Design, 18(10), 5757-5760. Link

-

Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1035-1042. Link

-

MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. MIT. Link

-

Tofan, D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 79-91. Link

-

Ali, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 79–91. Link

-

Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. Link

-

O'Mahony, G., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Synthetic Communications, 49(22), 3049-3057. Link

-

BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. BenchChem. Link

-

Luthe, G., et al. (2008). Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment. Environmental Toxicology and Pharmacology, 25(2), 202-211. Link

-

Smith, K. A., et al. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 91(8), 1243-1246. Link

-

BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. BenchChem. Link

-

Bauzá, A., et al. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(15), 2841-2850. Link

-

Bastiansen, O., & Gundersen, S. (1956). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 10, 144-149. Link

-

BenchChem. (2025). Technical Support Center: Biphenyl Sulfonamide Crystallization. BenchChem. Link

-

Newman, M. S., & Lilje, K. C. (1979). Synthesis of 9-Bromo Derivatives of 4,5-, 2,7-, and 3,6-Dimethyl- and 2,4,5,7- and 3,4,5,6-Tetramethylphenanthrenes. The Journal of Organic Chemistry, 44(26), 4944-4948. Link

-

Li, Y., et al. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. Toxics, 11(3), 229. Link

-

Emsley, J. W., et al. (1987). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 2(5), 647-662. Link

-

Baoshan Iron and Steel Co Ltd. (2007). Process for purifying biphenyl. Google Patents. Link

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. BiŌkeanós. Link

-

McKillop, A., et al. (1976). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses, 55, 48. Link

-

Sakshi, et al. (2010). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 11), 1517-1520. Link

-

PrepChem. (n.d.). Synthesis of 4,4'-dimethylbiphenyl. PrepChem.com. Link

-

Clark, G. L., & Pickett, L. W. (1931). An X-Ray Study of Substituted Biphenyls. Journal of the American Chemical Society, 53(5), 167-177. Link

-

PubChem. (n.d.). 4,4'-Dibromo-2,2'-dimethylbiphenyl. National Center for Biotechnology Information. Link

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Link

-

Bayer AG. (1983). Process for the preparation of N,N-dimethyl-N-(2-bromo-4-methylphenyl)-triazene. Google Patents. Link

-

Mariussen, E., & Fonnum, F. (2007). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Journal of Toxicology and Environmental Health, Part B, 10(3), 171-197. Link

-

Nakajima, H., et al. (2015). Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis. The Journal of Physical Chemistry A, 119(5), 817-825. Link

-

University of Genoa. (2024). CSD The Cambridge Structural Database. BSMFN - Biblioteca - UniGe. Link

-

Narayana, B., et al. (2012). An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. Journal of Chemical Sciences, 124(2), 391-397. Link

-

LibreTexts. (2021). 8.1: Intermolecular Interactions. Chemistry LibreTexts. Link

-

NIST. (n.d.). 4,4'-Dimethylbiphenyl. NIST Chemistry WebBook. Link

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. How To [chem.rochester.edu]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biokeanos.com [biokeanos.com]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. scispace.com [scispace.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Preparation of Grignard Reagents from 2-Bromo-4,4'-dimethylbiphenyl: An Application Note and Protocol

<

Abstract

This comprehensive guide details the synthesis of the Grignard reagent from 2-bromo-4,4'-dimethylbiphenyl, a sterically hindered biaryl halide. Such organometallic intermediates are pivotal in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. This document provides a robust, step-by-step protocol, discusses the critical parameters influencing the reaction, and offers troubleshooting strategies. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile and widely utilized classes of organometallic compounds in synthetic organic chemistry.[1][2][3] Their discovery by Victor Grignard in 1900 revolutionized the field by providing a powerful method for the formation of carbon-carbon bonds.[1] The nucleophilic character of the carbon atom bound to magnesium allows for reactions with a vast array of electrophiles, including carbonyl compounds, epoxides, and carbon dioxide.[1][4][5]

The preparation of Grignard reagents from sterically hindered aryl halides, such as 2-bromo-4,4'-dimethylbiphenyl, presents unique challenges. The steric bulk around the carbon-bromine bond can impede the insertion of magnesium, often leading to sluggish or incomplete reactions. However, the resulting biaryl Grignard reagents are invaluable synthons for the synthesis of complex, multi-substituted biaryl compounds, which are common motifs in pharmacologically active molecules and functional materials.[6][7][8] This guide provides a detailed protocol for the successful preparation of 2-(4,4'-dimethylbiphenyl)magnesium bromide, addressing the specific challenges associated with this substrate.

Mechanistic Considerations

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal.[3][9] The generally accepted mechanism proceeds through a single-electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion which then fragments to an organic radical and a halide ion.[10][11][12] A second SET from another magnesium atom to the organic radical results in the formation of the carbanionic species, which then combines with the MgX+ to form the Grignard reagent. The entire process occurs on the surface of the magnesium metal.[3][11]

Due to the steric hindrance in 2-bromo-4,4'-dimethylbiphenyl, initiation of the reaction can be difficult. The bulky methyl groups ortho to the bromine atom shield the carbon-bromine bond, making it less accessible to the magnesium surface. Therefore, activation of the magnesium and careful control of reaction conditions are paramount for a successful synthesis.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-4,4'-dimethylbiphenyl | ≥98% | Commercially Available | Store in a desiccator. |

| Magnesium turnings | High purity | Commercially Available | |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous (<50 ppm H₂O). Use a freshly opened bottle or distill from a suitable drying agent. |

| Iodine | Crystal, ACS reagent | Commercially Available | Used as an activator.[9] |

| 1,2-Dibromoethane | ≥99% | Commercially Available | Optional activator.[1][9] |

| Anhydrous Diethyl Ether | DriSolv® or equivalent | Commercially Available | Can be used as an alternative solvent.[4][13] |

| Dry Ice (solid CO₂) | Local Supplier | For quenching and derivatization. | |

| Saturated aqueous NH₄Cl | Prepared in-house | For quenching the reaction. | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Commercially Available | For drying organic layers. |

Equipment

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser (flame-dried)

-

Dropping funnel (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply with a manifold

-

Heating mantle or oil bath

-

Schlenk line or similar inert atmosphere setup

-

Syringes and needles (oven-dried)

-

Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

Workflow Diagram

Caption: Experimental workflow for the preparation of the Grignard reagent.

Step-by-Step Protocol

1. Preparation and Setup:

-

Glassware: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent by water.[4][14] Flame-dry the three-necked flask, reflux condenser, and dropping funnel under a stream of inert gas (argon or nitrogen) or dry them in an oven at >120 °C overnight and assemble while hot under an inert atmosphere.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture.[9][14] Assemble the apparatus and purge with argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine.[9][15] The iodine will etch the passivating magnesium oxide layer, exposing a fresh, reactive magnesium surface.[9] Alternatively, a few drops of 1,2-dibromoethane can be used.[1][9] The evolution of ethylene gas indicates activation.[9]

2. Grignard Reagent Formation:

-

Solvent Addition: Add a portion of the total anhydrous THF to the flask containing the activated magnesium turnings, enough to cover the metal.

-

Aryl Halide Addition: Dissolve 2-bromo-4,4'-dimethylbiphenyl (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel.

-

Initiation: Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction should be initiated, which is indicated by a gentle reflux, a change in color (often becoming cloudy or brownish), and a noticeable exotherm.[16] If the reaction does not start, gentle heating with a heat gun or placing the flask in a warm water bath may be necessary.[4][17] Crushing the magnesium turnings with a dry glass rod can also help initiate the reaction by exposing fresh magnesium surfaces.[18]

-

Controlled Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[16] The exothermic nature of the Grignard formation requires careful control of the addition rate to prevent a runaway reaction.[19][20]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a grayish, cloudy suspension.

3. Quantification of the Grignard Reagent:

The concentration of the prepared Grignard reagent should be determined before use in subsequent reactions. Titration is a common and reliable method.

-

Titration Procedure (using Iodine): A simple titration method involves the reaction of the Grignard reagent with a standardized solution of iodine in THF containing lithium chloride.[21][22]

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried vial under an inert atmosphere, dissolve a known amount of iodine (e.g., 100 mg) in a specific volume of the LiCl/THF solution (e.g., 1.0 mL).

-

Cool the iodine solution to 0 °C.

-

Slowly add the prepared Grignard reagent solution dropwise via a syringe until the dark brown color of the iodine disappears and the solution becomes colorless or light yellow.[22]

-

The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

-

Other titration methods, such as using a colorimetric indicator like 1,10-phenanthroline with a secondary alcohol, can also be employed.[23][24]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Add a crystal of iodine or a few drops of 1,2-dibromoethane.[1][9] Gently warm the flask or use an ultrasonic bath. Crush the magnesium turnings with a dry glass rod.[18] |

| Wet glassware or solvent | Ensure all glassware is rigorously dried and use anhydrous solvents.[4][14] | |

| Low yield of Grignard reagent | Incomplete reaction | Extend the reaction time or gently heat the mixture after the addition is complete. |

| Wurtz coupling side reaction | This side reaction can form biphenyl dimers. Use a more dilute solution of the aryl halide and maintain a lower reaction temperature. | |

| Formation of a dark, tarry substance | Reaction with oxygen or other impurities | Ensure a robust inert atmosphere is maintained throughout the reaction. Purify the starting materials if necessary. |

Safety Considerations

-

Pyrophoric Nature: Grignard reagents can be pyrophoric, especially if the solvent evaporates. Always handle them under an inert atmosphere.

-

Flammable Solvents: Diethyl ether and THF are highly flammable.[20][25] Avoid open flames and use a heating mantle or oil bath for heating.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[19][20] Ensure adequate cooling is available and add the halide slowly.

-

Quenching: Quenching unreacted Grignard reagent or the final reaction mixture can be highly exothermic, especially with water. Quench slowly by adding the reaction mixture to a well-stirred, cooled solution of a mild proton source, such as saturated aqueous ammonium chloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.[14][19]

Mechanism of Grignard Formation

Caption: Simplified mechanism of Grignard reagent formation on the magnesium surface.

Conclusion

The successful preparation of the Grignard reagent from the sterically hindered 2-bromo-4,4'-dimethylbiphenyl is achievable with careful attention to experimental detail. The key factors for success are the rigorous exclusion of water and oxygen, proper activation of the magnesium surface, and controlled addition of the aryl halide to manage the reaction exotherm. The resulting organometallic reagent is a valuable tool for the synthesis of complex biaryl structures, with broad applications in medicinal chemistry and materials science. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can reliably generate this important synthetic intermediate.

References

- The Grignard Reaction. (n.d.).

-

Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of 4,4'-dimethylbiphenyl - PrepChem.com. (n.d.). Retrieved from [Link]

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).

-

Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). Organic Process Research & Development, 6(6), 888-891. [Link]

- Formation of Grignard Reagents from Organic Halides. (n.d.).

-

12.1 Grignard reagents - Organic Chemistry II - Fiveable. (2025, September 15). Retrieved from [Link]

-

Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

-

Grignard reagent - Chemguide. (n.d.). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

-

Grignard reagent - Sciencemadness Wiki. (2019, April 1). Retrieved from [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research, 23(9), 286-293. [Link]

-

What is the best solvent for making a Grignard Reagent? - Quora. (2022, October 24). Retrieved from [Link]

-

Titration Grignard and BuLi - Chemistry - Scribd. (n.d.). Retrieved from [Link]

-

Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved from [Link]

-

Grignard Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (2000, June 28). Organic Letters, 2(15), 2271-2274. [Link]

-

Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). Retrieved from [Link]

-

Grignard Reaction | Chem-Station Int. Ed. (2024, April 16). Retrieved from [Link]

-

Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12). Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- 14 Formation and reaction of a Grignard reagent. (n.d.).

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

-

Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. (2008, January 4). The Journal of Organic Chemistry, 73(3), 963-969. [Link]

-

Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards - PubMed. (2008, January 4). Retrieved from [Link]

-

Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - ChemRxiv. (n.d.). Retrieved from [Link]

-

Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange. (2018, March 27). Retrieved from [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. praxilabs.com [praxilabs.com]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 11. web.alfredstate.edu [web.alfredstate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. quora.com [quora.com]

- 14. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. fiveable.me [fiveable.me]

- 20. acs.org [acs.org]

- 21. chemtips.wordpress.com [chemtips.wordpress.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. scribd.com [scribd.com]

- 24. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Synthesis of Phosphine Ligands Utilizing a 2-Bromo-4,4'-dimethylbiphenyl Backbone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Biaryl Phosphine Ligands in Modern Catalysis

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures.[1][2] The efficacy of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst.[3] Among the pantheon of phosphine ligands, those built upon a biaryl backbone, pioneered by researchers like Buchwald, have proven to be exceptionally versatile and effective, enabling reactions with broader substrate scope, milder conditions, and lower catalyst loadings.[4][5][6]

The 2-bromo-4,4'-dimethylbiphenyl scaffold serves as a valuable and readily accessible starting material for the synthesis of a diverse array of bulky and electron-rich phosphine ligands. The strategic placement of the bromine atom allows for facile introduction of the phosphine moiety via lithium-halogen exchange, while the methyl groups at the 4 and 4' positions enhance the ligand's steric bulk and solubility. These structural features are crucial for promoting the key steps of the catalytic cycle in cross-coupling reactions, namely oxidative addition and reductive elimination.[1][2] This application note provides a detailed protocol for the synthesis of a representative dicyclohexylphosphine ligand derived from 2-bromo-4,4'-dimethylbiphenyl, a ligand class that has demonstrated significant utility in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][7][8]

Synthetic Strategy: A Step-by-Step Guide

The synthesis of phosphine ligands from a 2-bromo-4,4'-dimethylbiphenyl backbone is a well-established and robust procedure. The core of this methodology involves a lithium-halogen exchange reaction to generate a highly reactive organolithium intermediate, which is then quenched with an appropriate electrophilic phosphorus source, such as a chlorophosphine.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of a phosphine ligand from 2-bromo-4,4'-dimethylbiphenyl.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-(dicyclohexylphosphino)-4,4'-dimethylbiphenyl.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-4,4'-dimethylbiphenyl | ≥98% | Commercially Available | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Highly pyrophoric, handle with extreme care. |

| Dicyclohexylphosphine chloride (Cy2PCl) | ≥98% | Commercially Available | Moisture sensitive. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Purified by passing through a solvent purification system. |

| Degassed Deionized Water | |||

| Saturated Aqueous Sodium Bicarbonate | |||

| Saturated Aqueous Sodium Chloride (Brine) | |||

| Anhydrous Magnesium Sulfate | |||

| Hexanes | ACS Grade | ||

| Ethyl Acetate | ACS Grade | ||

| Silica Gel | 230-400 mesh | For column chromatography. |

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations.

-

Round-bottom flasks, oven-dried.

-

Magnetic stirrer and stir bars.

-

Syringes and needles for transfer of air- and moisture-sensitive reagents.

-

Low-temperature bath (e.g., dry ice/acetone).

-

Rotary evaporator.

-

Thin-layer chromatography (TLC) plates and UV lamp.

-

Glass column for chromatography.

Step-by-Step Procedure:

-

Reaction Setup:

-

To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 2-bromo-4,4'-dimethylbiphenyl (1.0 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration of the starting material) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution at -78 °C. The addition should take approximately 15-20 minutes. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.[9][10]

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[11][12]

-

-

Phosphination:

-

In a separate oven-dried flask under a nitrogen atmosphere, prepare a solution of dicyclohexylphosphine chloride (1.2 eq) in anhydrous THF.

-

Slowly add the solution of dicyclohexylphosphine chloride to the aryllithium solution at -78 °C via syringe or cannula.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of degassed deionized water.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The phosphine ligand is typically non-polar.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or methanol) can be employed to obtain the pure product.

-

The final product should be a white to off-white solid.

-

Rationale for Experimental Choices:

-

Inert Atmosphere: Phosphines and organolithium reagents are highly sensitive to air and moisture.[13][14] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the phosphine and the quenching of the organolithium intermediate.

-

Low Temperature: The lithium-halogen exchange is typically carried out at low temperatures (-78 °C) to minimize side reactions, such as the deprotonation of the solvent (THF) or attack of the n-butyllithium on other functional groups.[15]

-

Stoichiometry: A slight excess of n-butyllithium is used to ensure complete conversion of the starting aryl bromide. An excess of the chlorophosphine is used to ensure the complete trapping of the generated aryllithium species.

-

Solvent: Anhydrous THF is a common solvent for organolithium reactions as it is relatively polar and can solvate the lithium cation, but it is also susceptible to deprotonation at higher temperatures.[15]

Characterization and Quality Control

The identity and purity of the synthesized phosphine ligand should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

31P NMR: This is the most informative technique for characterizing phosphine ligands.[13][16] A single peak in the 31P{1H} NMR spectrum is indicative of a successful synthesis. The chemical shift provides information about the electronic environment of the phosphorus atom.[17][18]

-

1H NMR: The 1H NMR spectrum should be consistent with the proposed structure, showing the characteristic signals for the aromatic protons of the dimethylbiphenyl backbone and the aliphatic protons of the cyclohexyl groups.

-

13C NMR: This technique can be used to further confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized ligand.

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete lithiation | Ensure anhydrous and anaerobic conditions. Check the quality and concentration of the n-BuLi. |

| Inactive chlorophosphine | Use freshly opened or purified chlorophosphine. | |

| Multiple products observed | Side reactions due to high temperature | Maintain the reaction temperature at -78 °C during lithiation and phosphination. |

| Impure starting materials | Purify the 2-bromo-4,4'-dimethylbiphenyl if necessary. | |

| Product is an oil or difficult to crystallize | Residual solvent or impurities | Ensure complete removal of solvent. Repeat purification by column chromatography. |

Applications in Catalysis

Phosphine ligands based on the 2-substituted-4,4'-dimethylbiphenyl backbone are highly effective in a variety of palladium-catalyzed cross-coupling reactions. Their bulky nature facilitates the reductive elimination step, while their electron-rich character promotes the oxidative addition of the aryl halide.[1][3]

Suzuki-Miyaura Coupling: These ligands are particularly well-suited for the coupling of sterically hindered aryl chlorides and bromides with a wide range of boronic acids and their derivatives.[2][5]

Buchwald-Hartwig Amination: The steric bulk and electron-donating properties of these ligands enable the efficient coupling of a broad scope of amines and anilines with aryl halides and triflates.[6][8][19][20]

Conclusion

The synthesis of phosphine ligands from the 2-bromo-4,4'-dimethylbiphenyl backbone provides a reliable and versatile route to a class of highly effective ligands for palladium-catalyzed cross-coupling reactions. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of phosphine ligands by simply changing the electrophilic phosphorus source. The resulting ligands are invaluable tools for researchers in drug discovery and materials science, enabling the construction of complex molecular targets with high efficiency and selectivity.

References

- Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (2023-03-13).

- New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P O Directed C–H Functionalizations | Accounts of Chemical Research - ACS Publications. (2017-05-09).

- Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation | Organometallics - ACS Publications.

- A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes | Journal of Chemical Education - ACS Publications. (2018-04-12).

- Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination - SciSpace.

- A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes | Organometallics - ACS Publications. (2020-08-25).

- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC.

- Synthesis and Solid-State Characterization of Platinum Complexes with Hexadentate Amino- and Iminophosphine Ligands - Corpus UL.

- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. (2021-08-05).

- Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC.

- Synthetic strategies towards phosphine ligands suitable for further... - ResearchGate.

- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).

- Buchwald Ligands Review | Entegris.

- Preparation of phosphines through C–P bond formation - PMC.

- Organic & Biomolecular Chemistry - RSC Publishing.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.

- Buchwald–Hartwig amination - Wikipedia.

- Catalytic Synthesis of Phosphines and Related Compounds - IT Services - University of Liverpool.

- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar.

- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (2008-11-18).

- Org. Synth. 2024, 101, 423.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021-12-03).

- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (2024-02-21).

- Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC.

- Lithiation of 2-bromo-2′-silylbiphenyl and switching structure of intermediate by time control | 株式会社FlowFrontier. (2024-08-16).

- Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science.

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. entegris.com [entegris.com]

- 7. scispace.com [scispace.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. growingscience.com [growingscience.com]

- 11. m.youtube.com [m.youtube.com]

- 12. flowfrontier.co.jp [flowfrontier.co.jp]

- 13. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 14. researchgate.net [researchgate.net]

- 15. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Steric Maze: Advanced C-C Bond Formation Strategies for Hindered Bromobiphenyls

Application Note & Protocols

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The construction of carbon-carbon (C-C) bonds involving sterically hindered bromobiphenyls represents a formidable challenge in modern organic synthesis. The inherent steric congestion around the reaction center often impedes the crucial steps of common cross-coupling reactions, leading to low yields and sluggish reaction times. This comprehensive guide provides an in-depth analysis of field-proven strategies and detailed protocols to effectively overcome these steric barriers. We will explore the nuances of Suzuki-Miyaura, Negishi, and Kumada couplings, with a special focus on the rational selection of catalysts, ligands, and reaction conditions that are paramount for the successful synthesis of complex, sterically encumbered biaryl structures, which are pivotal in pharmaceutical and materials science.

The Challenge of Steric Hindrance in Biaryl Synthesis

The biphenyl moiety is a ubiquitous scaffold in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The synthesis of substituted biphenyls, particularly those with substitution at the ortho positions, is often complicated by steric hindrance. This steric clash can significantly slow down or completely inhibit the key steps of traditional cross-coupling reactions, namely oxidative addition and reductive elimination.

This guide will focus on robust and reliable methods to forge C-C bonds with sterically demanding bromobiphenyls, providing both the "how" and the "why" behind successful synthetic strategies.

The Power of Palladium: A Workhorse for C-C Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation. The versatility of palladium catalysis stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), facilitating the intricate dance of bond breaking and bond making. However, when dealing with sterically hindered substrates, the choice of the supporting ligand becomes the most critical parameter for success.

The Crucial Role of Ligands

Bulky and electron-rich ligands are the key to unlocking reactivity in sterically congested systems. These ligands promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step compared to their more coordinated counterparts. Furthermore, the steric bulk of the ligand can accelerate the final reductive elimination step, which is often the rate-limiting step in the formation of sterically hindered biaryls.

Two main classes of ligands have emerged as champions in this field: biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) .

-

Biaryl Phosphine Ligands: These ligands, developed extensively by the Buchwald group, possess a biaryl backbone that creates a bulky steric profile around the palladium center. This bulkiness, combined with the electron-donating nature of the phosphine, enhances the catalytic activity for challenging substrates.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This strong donation facilitates oxidative addition, even with less reactive aryl chlorides. The steric bulk of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalyst's reactivity.

Key Cross-Coupling Strategies and Protocols

This section will delve into the practical application of three powerful cross-coupling reactions for the synthesis of sterically hindered biphenyls: Suzuki-Miyaura, Negishi, and Kumada couplings.

Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

Mechanism of Action: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Overcoming Steric Hindrance: For hindered bromobiphenyls, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often essential. These ligands accelerate both the oxidative addition and reductive elimination steps. The choice of base and solvent system is also critical for achieving high yields.

Workflow for Ligand Screening in Suzuki-Miyaura Coupling

Caption: Systematic workflow for comparing phosphine ligand performance.

Protocol 1: Suzuki-Miyaura Coupling for a Tri-ortho-substituted Biphenyl

This protocol describes the synthesis of a tri-ortho-substituted biaryl using an NHC-palladium catalyst at room temperature.

-

Reactants:

-

Sterically hindered aryl chloride (e.g., 2-chloro-1,3,5-trimethylbenzene) (1.0 mmol)

-

Sterically hindered arylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid) (1.2 mmol)

-

Base: Potassium phosphate (K₃PO₄) (2.0 mmol)

-

-

Catalyst System:

-

Palladium precatalyst: [(IPr)Pd(cinnamyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1-2 mol%)

-

-

Solvent:

-

Technical grade 2-propanol (5 mL)

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl chloride, arylboronic acid, and potassium phosphate.

-

Add the palladium precatalyst.

-

Add the 2-propanol via syringe.

-

Seal the tube and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tri-ortho-substituted biphenyl.

Comparative Data for Suzuki-Miyaura Coupling of Hindered Substrates

| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |